Tetrazole, 5,5'-dithiobis(ethyleneimino)bis(1-phenyl-
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Overview
Description
Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) is an organic disulfide compound. It is characterized by the presence of two 1-phenyl-1H-tetrazole units linked by an S-S disulfide bridge
Preparation Methods
The synthesis of Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an appropriate disulfide reagent . The reaction conditions typically include the use of solvents such as acetonitrile and moderate temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) has several scientific research applications:
Mechanism of Action
The mechanism of action of Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) involves its interaction with molecular targets such as enzymes and metal ions. The disulfide bridge can undergo cleavage, leading to the formation of reactive thiol groups that can interact with enzyme active sites or metal ions . This interaction can inhibit enzyme activity or form stable complexes, affecting various biochemical pathways.
Comparison with Similar Compounds
Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) can be compared with other similar compounds such as:
5,5’-Dithiobis(1-phenyl-1H-tetrazole): Similar structure but lacks the ethyleneimino linkage.
1-Phenyl-1H-tetrazole-5-thiol: Contains a single tetrazole ring with a thiol group.
5-(5-Nitropyridin-2-yldithio)-1-phenyl-1H-tetrazole: A derivative used in specific synthetic applications.
The uniqueness of Tetrazole, 5,5’-dithiobis(ethyleneimino)bis(1-phenyl-) lies in its disulfide bridge and ethyleneimino linkage, which confer distinct chemical and biological properties.
Properties
CAS No. |
60311-22-0 |
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Molecular Formula |
C18H20N10S2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-phenyl-N-[2-[2-[(1-phenyltetrazol-5-yl)amino]ethyldisulfanyl]ethyl]tetrazol-5-amine |
InChI |
InChI=1S/C18H20N10S2/c1-3-7-15(8-4-1)27-17(21-23-25-27)19-11-13-29-30-14-12-20-18-22-24-26-28(18)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21,25)(H,20,22,26) |
InChI Key |
AMZMMRDCUWGNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCCSSCCNC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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